molecular formula C5H10O3 B1661976 Methyl (S)-(+)-3-hydroxybutyrate CAS No. 53562-86-0

Methyl (S)-(+)-3-hydroxybutyrate

Cat. No.: B1661976
CAS No.: 53562-86-0
M. Wt: 118.13 g/mol
InChI Key: LDLDJEAVRNAEBW-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-(+)-3-hydroxybutyrate is an organic compound that belongs to the class of esters. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in the synthesis of various pharmaceuticals and as a building block in organic chemistry.

Biochemical Analysis

Biochemical Properties

Methyl (S)-(+)-3-hydroxybutyrate interacts with a variety of enzymes, proteins, and other biomolecules. It is known that the compound plays a role in one-carbon metabolism, a central metabolic pathway critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects of this compound are still being researched.

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are complex. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it has a threshold effect and can have toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched. It is known to interact with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (S)-(+)-3-hydroxybutyrate can be synthesized through several methods. One common approach involves the esterification of (S)-3-hydroxybutyric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic methods using lipases can provide high enantioselectivity, making them suitable for large-scale production. The process involves the transesterification of (S)-3-hydroxybutyric acid with methanol in the presence of a lipase enzyme.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form methyl acetoacetate. This reaction typically requires an oxidizing agent such as potassium permanganate.

    Reduction: The compound can be reduced to form (S)-3-hydroxybutanol using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Methyl acetoacetate.

    Reduction: (S)-3-hydroxybutanol.

    Substitution: Depending on the nucleophile, products can include esters, amides, or ethers.

Scientific Research Applications

Methyl (S)-(+)-3-hydroxybutyrate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways, particularly in the context of ketone body metabolism.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for treating neurological disorders.

    Industry: this compound is used in the production of biodegradable polymers and as a flavoring agent in the food industry.

Comparison with Similar Compounds

    Methyl ®-(-)-3-hydroxybutyrate: The enantiomer of Methyl (S)-(+)-3-hydroxybutyrate, differing in its three-dimensional arrangement.

    Ethyl (S)-(+)-3-hydroxybutyrate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl acetoacetate: A related compound formed through the oxidation of this compound.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other similar compounds. Its high enantioselectivity makes it particularly valuable in the synthesis of chiral pharmaceuticals and other specialized applications.

Properties

IUPAC Name

methyl (3S)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLDJEAVRNAEBW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53562-86-0
Record name Methyl (+)-3-hydroxybutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53562-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hydroxybutyrate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053562860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (S)-3-hydroxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.281
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-HYDROXYBUTYRATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G10281A5AH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (S)-(+)-3-hydroxybutyrate
Reactant of Route 2
Reactant of Route 2
Methyl (S)-(+)-3-hydroxybutyrate
Reactant of Route 3
Methyl (S)-(+)-3-hydroxybutyrate
Reactant of Route 4
Reactant of Route 4
Methyl (S)-(+)-3-hydroxybutyrate
Reactant of Route 5
Reactant of Route 5
Methyl (S)-(+)-3-hydroxybutyrate
Reactant of Route 6
Reactant of Route 6
Methyl (S)-(+)-3-hydroxybutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.